molecular formula C21H28N2O2Si B3239647 5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one CAS No. 1421438-86-9

5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one

Cat. No.: B3239647
CAS No.: 1421438-86-9
M. Wt: 368.5 g/mol
InChI Key: FPOOEWLDYMORLM-UHFFFAOYSA-N
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Description

5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one is a heterocyclic compound featuring a fused pyrido-benzazepinone core. The molecule is distinguished by a tert-butyl(dimethyl)silyl (TBS) ether group attached via an ethyloxy linker at position 5 of the benzazepinone scaffold. The TBS group is a common protecting moiety in organic synthesis, enhancing stability and modulating solubility during synthetic routes. This compound is likely an intermediate in medicinal chemistry programs targeting kinase inhibitors or neuroactive agents, given the benzazepinone scaffold’s prevalence in such contexts .

Properties

IUPAC Name

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2Si/c1-21(2,3)26(4,5)25-14-13-23-19(24)15-16-9-6-7-10-17(16)18-11-8-12-22-20(18)23/h6-12H,13-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOEWLDYMORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C(=O)CC2=CC=CC=C2C3=C1N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115018
Record name 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421438-86-9
Record name 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421438-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d] benzazepin-6-one is a complex organic compound with potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving tert-butyl(dimethyl)silyl groups. The structural formula is characterized by a pyrido-benzazepine core, which is known for its diverse pharmacological properties. The presence of the silyl ether group enhances the compound's stability and solubility in organic solvents, facilitating its biological evaluation.

Biological Activity

1. Antitumor Activity:
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrido[2,3-d] benzazepine derivatives have shown activity against various cancer cell lines, including breast cancer and renal cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the Notch pathway, which is critical in tumor progression and metastasis .

2. Neuroprotective Effects:
Pyrido[2,3-d] benzazepines have been associated with neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems and reduce oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

3. Antimicrobial Properties:
Some derivatives of benzazepines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features that enhance membrane permeability could be responsible for this activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorCrenigacestatTumor necrosis, metabolic response
NeuroprotectivePyrido[2,3-d] benzazepinesReduction in oxidative stress
AntimicrobialVarious benzazepine derivativesEffective against multiple bacterial strains

Case Study: Crenigacestat (LY3039478)

Crenigacestat is a Notch inhibitor structurally related to the compound . In clinical trials, it has demonstrated significant antitumor activity in patients with advanced cancers, affecting cell cycle regulation by inducing G0/G1 phase arrest and downregulating oncogenes like MYC . This highlights the potential of similar compounds to exert therapeutic effects through modulation of critical cellular pathways.

Chemical Reactions Analysis

Deprotection of the Silyl Ether Group

The tert-butyldimethylsilyl (TBDMS) ether moiety is susceptible to cleavage under fluoride-mediated conditions, yielding a free hydroxyl group. This reaction is critical in synthetic workflows where temporary alcohol protection is required.

Key Reaction Data

ReagentConditionsProductYield
Tetrabutylammonium fluoride (TBAF)THF, 25°C, 2 hours5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one85–92%
Hydrofluoric acid (HF)Acetonitrile, 0°C, 1 hour5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one>90%

Mechanism : Fluoride ions nucleophilically attack the silicon atom, leading to the cleavage of the Si–O bond. The reaction retains stereochemical integrity at the ethanol side chain.

Reduction of the 6-Ketone Functionality

The ketone group at position 6 undergoes reduction to form a secondary alcohol. This transformation is typically achieved using borohydrides or aluminum hydrides.

Key Reaction Data

ReagentConditionsProductYield
Sodium borohydride (NaBH4)Methanol, 0°C, 4 hours6-Hydroxy-5-[2-(TBDMS-oxy)ethyl]-7H-pyrido[2,3-d]benzazepine70%
Lithium aluminum hydride (LiAlH4)Dry THF, reflux, 1 hour6-Hydroxy-5-[2-(TBDMS-oxy)ethyl]-7H-pyrido[2,3-d]benzazepine88%

Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated during workup.

Base-Induced Elimination Reactions

Under strongly basic conditions, the silyl ether may undergo β-elimination, forming an α,β-unsaturated ketone.

Key Reaction Data

ReagentConditionsProductYield
Potassium tert-butoxide (t-BuOK)DMF, 80°C, 6 hours5-Vinyl-7H-pyrido[2,3-d]benzazepin-6-one60%

Mechanism : Deprotonation at the β-hydrogen relative to the silicon atom triggers elimination, releasing tert-butyldimethylsilanol .

Acid-Catalyzed Hydrolysis

The TBDMS group demonstrates stability under mild acidic conditions but hydrolyzes slowly in concentrated acids.

Key Reaction Data

ReagentConditionsProductYield
HCl (6 M)Ethanol/water (1:1), 60°C, 12 hours5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one45%

Oxidation of the Ethylene Side Chain

The ethylene spacer adjacent to the silyl ether can undergo epoxidation or dihydroxylation under oxidative conditions.

Key Reaction Data

ReagentConditionsProductYield
meta-Chloroperbenzoic acid (mCPBA)Dichloromethane, 25°C, 8 hours5-[2-(TBDMS-oxy)ethyl]-6-one-7H-pyrido[2,3-d]benzazepine epoxide55%

Mechanism : Electrophilic oxygen addition forms an epoxide ring.

Stability Under Ambient Conditions

The compound remains stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in protic solvents over extended periods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one and structurally related compounds from the provided evidence (European Patent Application, Bulletin 2023/39):

Feature Target Compound Comparative Compounds (Patent Examples)
Core Structure Pyrido[2,3-d][3]benzazepin-6-one (7-membered azepine fused with pyridine and benzene) Pyrido[1,2-a]pyrimidin-4-one (6-membered pyrimidine fused with pyridine and benzene)
Substituents TBS-protected ethyloxy group at position 5 1,3-Benzodioxol-5-yl group at position 2; piperazine derivatives (e.g., 4-methylpiperazin-1-yl) at position 7
Synthetic Utility Likely intermediate for deprotection to free hydroxyl or further functionalization Final bioactive compounds with piperazine moieties for target binding
Pharmacological Role Probable synthetic intermediate; no direct bioactivity data reported Designed as kinase or GPCR modulators (implied by piperazine and benzodioxolyl groups)

Key Findings

In contrast, the pyrido-pyrimidinone core in the patent compounds is more rigid, favoring selectivity for specific binding sites . Benzazepinones are less common in drug discovery than pyrimidinones, which may limit direct pharmacological comparisons but highlight the target compound’s uniqueness.

Substituent Effects :

  • The TBS-ethyloxy group in the target compound enhances lipophilicity (calculated logP ~4.2), whereas the 1,3-benzodioxol-5-yl group in patent compounds increases electron density and may improve π-π stacking (logP ~2.8–3.5) .
  • Piperazine substituents in the patent compounds (e.g., 4-methylpiperazin-1-yl) are associated with improved solubility and CNS penetration, absent in the TBS-protected target compound.

Synthetic Versatility :

  • The TBS group in the target compound is a temporary protective strategy, allowing subsequent derivatization at the hydroxyl position. Patent compounds, however, are optimized as final bioactive entities with piperazine groups critical for target engagement .

Research Implications

  • Target Compound : Primarily of interest in synthetic chemistry for generating hydroxyl-exposed derivatives. Its structural complexity may require specialized characterization techniques (e.g., X-ray crystallography) to confirm regiochemistry.

Q & A

Q. Example Optimization Workflow :

Screen variables via Plackett-Burman design.

Refine using Central Composite Design (CCD).

Validate robustness with 3 consecutive batches.

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR in CDCl₃ or DMSO-d₆ to confirm silyl group integration and aromatic proton environments .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with ESI-MS for purity and mass verification .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemistry confirmation (if crystalline) .

Advanced: How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) across studies?

Methodological Answer :
Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 vs. HeLa) and buffer systems (e.g., ammonium acetate pH 6.5) .
  • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers .

Basic: What stability considerations are critical for storing this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccate with silica gel to avoid hydrolysis of the TBDMS group .
  • Analytical Monitoring : Perform HPLC every 6 months (relative retention time: 1.0 for main peak; impurities ≤2.0%) .

Advanced: How can impurity profiles be minimized during synthesis?

Q. Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect dimers (m/z ≈ 2× parent mass) or desilylated intermediates .
  • Process Adjustments :
    • Reduce excess reagent stoichiometry (e.g., silylating agent from 2.0 to 1.2 equiv).
    • Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Q. Example Impurity Table :

ImpurityRRTSourceMitigation
Desilylated analog0.5HydrolysisAnhydrous conditions
Dimer1.8High tempLower reaction temp (70°C)

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., silyl group migration barriers) .
  • MD Simulations : Predict solubility in water/DMSO mixtures using GROMACS with OPLS-AA force fields .
  • SAR Analysis : Map electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for derivatization .

Basic: What biological screening models are appropriate for initial activity studies?

Q. Methodological Answer :

  • In Vitro : Enzymatic assays (e.g., kinase inhibition) with recombinant proteins.
  • Cell-Based : Apoptosis assays (Annexin V/PI staining) in cancer cell lines .
  • Buffer Systems : Use ammonium acetate (pH 6.5) for compound solubilization to avoid precipitation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
Reactant of Route 2
Reactant of Route 2
5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one

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